3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)-
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Overview
Description
3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- is a heterocyclic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with acetyl, methyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- typically involves the acetylation of 5-methyl-1H-pyrazol-3-one. This process can be carried out under various conditions, often involving the use of acetic anhydride or acetyl chloride as acetylating agents . The reaction is usually conducted in the presence of a base, such as pyridine, to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydropyrazolones, and other derivatives with modified functional groups.
Scientific Research Applications
3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: This compound has a similar pyrazolone core but with different substituents.
3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-: Another related compound with variations in the substitution pattern.
Properties
CAS No. |
73097-75-3 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-acetyl-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)15-13(17)12(10(3)16)9(2)14-15/h4-7,12H,1-3H3 |
InChI Key |
XXZYWPLODMDGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)C(=O)C |
Origin of Product |
United States |
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